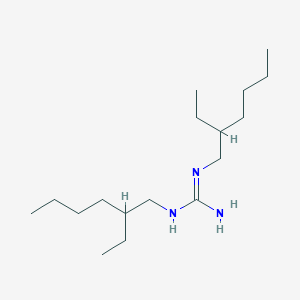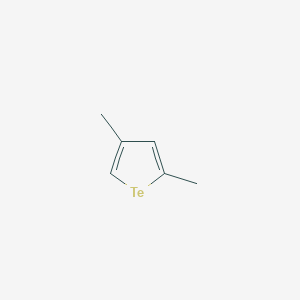
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of methoxy groups at positions 3 and 7, a methylsulfanyl group at position 1, and a dihydrophenanthrene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthrene backbone, followed by the introduction of methoxy and methylsulfanyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinones.
Reduction: Reduction reactions can convert the dihydrophenanthrene backbone to a fully saturated phenanthrene.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinones and related derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
Applications De Recherche Scientifique
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethoxy-1,9-dimethyldibenzofuran: Similar in structure but with a dibenzofuran backbone.
1-Hydroxy-3,7-dimethoxyxanthone: Contains a xanthone moiety with methoxy groups at positions 3 and 7.
Uniqueness
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is unique due to the specific combination of methoxy and methylsulfanyl groups on the dihydrophenanthrene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
112630-93-0 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3,7-dimethoxy-1-methylsulfanyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C17H18O2S/c1-18-12-5-7-14-11(8-12)4-6-15-16(14)9-13(19-2)10-17(15)20-3/h5,7-10H,4,6H2,1-3H3 |
Clé InChI |
QCVMFYGLFNZALO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)C(=CC(=C3)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


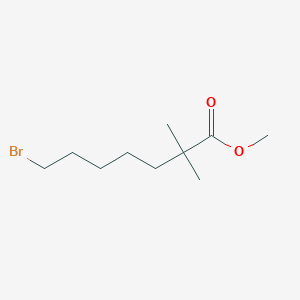
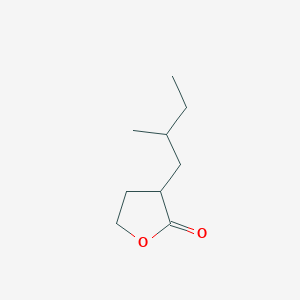
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
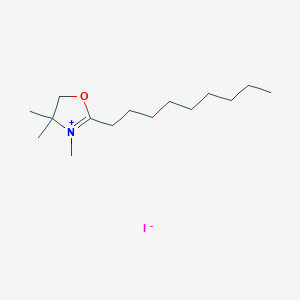


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
